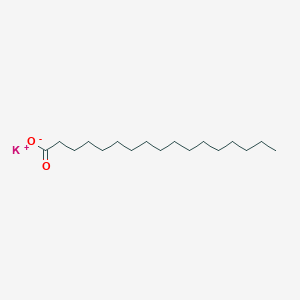

Potassium heptadecanoate

Description

Potassium heptadecanoate (C₁₇H₃₃COOK) is the potassium salt of heptadecanoic acid (margaric acid), a saturated fatty acid with a 17-carbon chain. It belongs to the class of fatty acid salts, which are widely used in industrial, pharmaceutical, and research applications. Potassium salts of fatty acids are typically employed as surfactants, emulsifiers, or stabilizers due to their ionic nature and solubility in polar solvents.

Properties

CAS No. |

17378-36-8 |

|---|---|

Molecular Formula |

C17H34KO2 |

Molecular Weight |

309.5 g/mol |

IUPAC Name |

potassium;heptadecanoate |

InChI |

InChI=1S/C17H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19); |

InChI Key |

GVPLDNPZQYTFCT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCC(=O)[O-].[K+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)[O-].[K+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)O.[K] |

Other CAS No. |

17378-36-8 |

Related CAS |

506-12-7 (Parent) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward method involves neutralizing heptadecanoic acid (C₁₇H₃₄O₂) with potassium hydroxide (KOH) in a 1:1 molar ratio:

This exothermic reaction proceeds quantitatively under controlled conditions, yielding potassium heptadecanoate and water.

Reaction Conditions and Optimization

Key parameters include temperature, reactant purity, and mixing efficiency:

-

Temperature : Neutralization is typically conducted at 40–60°C to balance reaction kinetics and energy efficiency. Elevated temperatures (>80°C) risk side reactions, such as oxidation of the fatty acid chain.

-

Reactant Ratios : A slight excess of KOH (5–10%) ensures complete neutralization, particularly when using technical-grade heptadecanoic acid.

-

Solvent Systems : While water is the default solvent, ethanol or methanol enhances solubility and reaction rates for high-purity batches.

Purification and Isolation Techniques

Post-reaction, the crude product undergoes evaporation at 180–210°C to remove water, yielding molten this compound. For laboratory-scale purification, recrystallization from ethanol or acetone achieves >98% purity.

Alternative Synthesis Using Potassium Carbonate

Reaction Parameters and Efficiency

Potassium carbonate (K₂CO₃) offers a milder alternative to KOH, reacting with heptadecanoic acid as follows:

This method operates at lower temperatures (40–60°C) and avoids the corrosive nature of KOH, making it suitable for equipment-sensitive applications. However, the reaction is slower, requiring 6–8 hours for completion.

Yield and Byproduct Management

The stoichiometric requirement of K₂CO₃ is 0.5 moles per mole of heptadecanoic acid. Carbon dioxide generation necessitates venting or controlled pressure systems to prevent foaming. Yields typically reach 85–90%, with losses attributed to incomplete reaction or CO₂ entrapment.

Industrial-Scale Production via Saponification of Esters

Process Overview

Industrial synthesis often employs saponification of triglycerides rich in heptadecanoic acid (e.g., animal fats or plant oils):

This method leverages cost-effective raw materials but requires separation of this compound from glycerol and other fatty acid salts.

Operational Considerations

-

Temperature and Pressure : Saponification occurs at 70–90°C under atmospheric pressure, with continuous stirring to ensure homogeneity.

-

Separation Techniques : Fractional crystallization or membrane filtration isolates this compound from mixed salts.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Direct Neutralization | 95–98 | 98–99 | High speed, minimal byproducts |

| Potassium Carbonate Route | 85–90 | 95–97 | Non-corrosive, safer handling |

| Saponification | 80–85 | 90–92 | Low-cost raw materials, scalable |

Chemical Reactions Analysis

Types of Reactions: Potassium heptadecanoate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form heptadecanoic acid and other oxidation products.

Reduction: Under specific conditions, it can be reduced to form heptadecanol.

Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions with other metal salts can lead to the formation of different metal heptadecanoates.

Major Products Formed:

Oxidation: Heptadecanoic acid.

Reduction: Heptadecanol.

Substitution: Various metal heptadecanoates

Scientific Research Applications

Potassium heptadecanoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It serves as a model compound for studying fatty acid metabolism and transport in biological systems.

Medicine: Research into its potential therapeutic effects and its role in lipid metabolism.

Industry: Utilized as an emulsifying agent, dispersing agent, and lubricant in various industrial processes

Mechanism of Action

The mechanism of action of potassium heptadecanoate involves its interaction with biological membranes and enzymes. As a fatty acid salt, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Sodium Heptadecanoate (C₁₇H₃₃COONa)

- Chemical Properties: Sodium heptadecanoate shares the same fatty acid backbone as its potassium counterpart but differs in the cation (Na⁺ vs. K⁺). Sodium salts generally exhibit higher solubility in water compared to potassium salts due to smaller ionic radius and higher charge density of Na⁺ .

- Applications: Sodium heptadecanoate is used as an internal standard in plasma free fatty acid quantification via LC/MS, where its isotopic enrichment and chromatographic separation (retention time: ~7.1 min) are critical for accuracy .

- Analytical Role: Unlike potassium heptadecanoate, sodium heptadecanoate is specifically noted for its use in calibrating [¹³C]-labeled palmitic acid in metabolic studies .

Methyl Heptadecanoate (C₁₈H₃₆O₂)

- Structure and Stability: Methyl heptadecanoate, a methyl ester derivative, is non-ionic and volatile, making it ideal for gas chromatography (GC) analysis. It is thermally stable up to 250°C, a property exploited in biodiesel quantification .

- Applications: Internal Standard in GC: Methyl heptadecanoate is universally adopted in biodiesel research to normalize FAME (fatty acid methyl ester) yields. For example, its peak area is used to calculate cetane numbers, iodine values, and cold filter plugging points in biodiesel blends . Reaction Monitoring: In transesterification reactions, methyl heptadecanoate serves as a reference to estimate substrate conversion rates by comparing peak areas before and after reactions .

- Limitations: Unlike this compound, methyl esters lack ionic functionality, limiting their use in aqueous-phase applications.

Ethyl Heptadecanoate (C₁₉H₃₈O₂)

- Comparative Analysis: Ethyl heptadecanoate, an ethyl ester analog, shares similar chromatographic utility with methyl heptadecanoate but has a marginally higher molecular weight and boiling point. It is used in ethanolysis studies to quantify ethyl ester yields via GC .

- Industrial Relevance : Ethyl esters are preferred in cold climates for biodiesel due to lower crystallization temperatures compared to methyl esters.

Lead Heptadecanoate (Pb(C₁₇H₃₃COO)₂)

- Toxicity and Niche Use: Lead heptadecanoate, a heavy metal salt, is highly toxic and regulated under substances of very high concern (SVHC) by the European Chemicals Agency . Its applications are restricted to specialized material science research, contrasting sharply with the biocompatible potassium variant.

Key Data Tables

Table 1. Physicochemical Properties of Heptadecanoate Derivatives

Table 2. Analytical Performance in Chromatography

| Compound | Retention Time (GC) | Retention Time (LC) | Detection Method |

|---|---|---|---|

| Methyl heptadecanoate | ~23.14 min | N/A | GC-FID, GC-MS |

| Sodium heptadecanoate | N/A | 7.1 min | LC/MS (m/z 271) |

Research Findings and Industrial Relevance

- Biodiesel Production: Methyl heptadecanoate is indispensable for quantifying FAME content in biodiesel via EN14103 standards. Its calibration coefficient ensures accurate measurement of kinematic viscosity, density, and cetane numbers .

- Biomedical Applications: Sodium heptadecanoate’s role in plasma fatty acid analysis highlights the importance of cation selection for sensitivity in metabolic studies .

Q & A

Q. What are the standard protocols for synthesizing potassium heptadecanoate in laboratory settings?

this compound is typically synthesized via transesterification or saponification reactions. For transesterification, methyl heptadecanoate (C17:0 methyl ester) is reacted with potassium hydroxide under controlled conditions. A molar ratio of 6:1 (methanol to oil) and 1% catalyst (e.g., KOH) is common, with reaction optimization possible via response surface methodology (RSM) . Saponification involves direct reaction of heptadecanoic acid with potassium hydroxide in ethanol. Purity validation requires gas chromatography (GC) with flame ionization detection (FID), using methyl heptadecanoate as an internal standard .

Q. Which analytical techniques are recommended for quantifying this compound in lipid formulations?

Gas chromatography (GC) coupled with FID is the gold standard. Sample preparation involves derivatization to fatty acid methyl esters (FAMEs) using boron trifluoride-methanol. Methyl heptadecanoate is often used as an internal standard to correct for extraction efficiency and instrument variability. For complex matrices like biological tissues, the Folch method (chloroform-methanol extraction) ensures lipid isolation without degradation .

Q. How can researchers address impurities in this compound batches during pharmaceutical applications?

Impurities arise from incomplete synthesis or degradation. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS) can identify byproducts. Recrystallization in ethanol or acetone improves purity, while thermogravimetric analysis (TGA) monitors thermal stability .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to improve yield under varying experimental conditions?

Advanced optimization employs hybrid methods like simultaneous ultrasound/microwave irradiation, which reduces reaction time and enhances esterification efficiency. Central composite design (CCD) in RSM helps evaluate interactions between variables (e.g., irradiation time, catalyst concentration). For example, ultrasonic mixing (60–180 s) combined with microwave irradiation (60–180 s) significantly improves biodiesel yields, a framework adaptable to this compound synthesis .

Q. How should discrepancies in this compound quantification using chromatographic methods be resolved?

Discrepancies often stem from matrix effects or derivatization inefficiency. Method validation via spike-and-recovery experiments using methyl heptadecanoate as an internal standard is critical. One-way ANOVA can statistically compare recoveries under different conditions (e.g., AOCS vs. in-house protocols). For GC-MS, isotopic labeling (e.g., deuterated standards) enhances specificity in complex samples .

Q. What strategies resolve conflicting data on this compound’s thermal stability in pharmaceutical formulations?

Contradictory stability data may arise from varying experimental conditions (e.g., humidity, oxygen exposure). Accelerated stability studies using TGA and differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air) clarify degradation pathways. Replicate studies with standardized protocols (e.g., ISO guidelines) and kinetic modeling (Arrhenius plots) predict shelf-life under real-world conditions .

Data Analysis and Contradiction Management

Q. How can researchers validate the accuracy of fatty acid profiling when this compound is a minor component?

Use matrix-matched calibration curves and limit of detection (LOD)/limit of quantification (LOQ) assessments. For trace analysis, solid-phase microextraction (SPME) coupled with GC-MS improves sensitivity. Cross-validation via nuclear magnetic resonance (NMR) spectroscopy ensures structural integrity, particularly when GC results conflict with theoretical predictions .

Q. What statistical approaches are suitable for interpreting variability in this compound’s biological effects?

Multivariate analysis (e.g., PCA or PLS-DA) identifies confounding variables (e.g., cell line differences, solvent toxicity). For in vitro studies, dose-response curves with Hill equation modeling quantify efficacy thresholds. Meta-analysis of historical data (e.g., toxicity databases) contextualizes new findings .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.